molecular formula C17H18N2O2 B5710730 N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide

N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide

Cat. No.: B5710730
M. Wt: 282.34 g/mol
InChI Key: ARAFCDVMLQRWEK-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-(2,4-dimethylanilino)-2-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide typically involves the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate reagent to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 2,4-dimethylanilino group provides steric hindrance and electronic effects that can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-8-9-15(13(2)10-12)19-16(20)11-18-17(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFCDVMLQRWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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